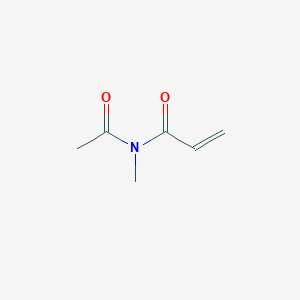
N-Acetyl-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-methylprop-2-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-N-methylprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of ketoximes with ferrous acetate as the reducing reagent. This method offers mild reaction conditions, simple purification procedures, and high yields for a variety of N-acetyl enamides . Another method involves the direct desaturation of amides using an Fe-assisted regioselective oxidative desaturation process . Additionally, a novel one-step N-dehydrogenation of amides to enamides using LiHMDS and triflic anhydride has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of ferrous acetate and other reducing agents is preferred due to their efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Saturated amides and amines.
Substitution products: Various N-substituted enamides and related compounds.
Applications De Recherche Scientifique
N-Acetyl-N-methylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-methylprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s amide group and conjugated double bond play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in organic synthesis, the compound’s reactivity is influenced by its electrophilic and nucleophilic properties .
Comparaison Avec Des Composés Similaires
N-Acetyl-N-methylprop-2-enamide can be compared with other similar compounds, such as:
N-Acetyl-N-methylprop-2-enamine: Similar structure but with an amine group instead of an amide group.
N-Methylprop-2-enamide: Lacks the acetyl group, resulting in different reactivity and properties.
N-Acetylprop-2-enamide: Lacks the methyl group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
65395-80-4 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
N-acetyl-N-methylprop-2-enamide |
InChI |
InChI=1S/C6H9NO2/c1-4-6(9)7(3)5(2)8/h4H,1H2,2-3H3 |
Clé InChI |
MTPUWWVRVCPGFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















